molecular formula C20H21N3O3S B2930227 N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide CAS No. 1021229-47-9

N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide

Numéro de catalogue: B2930227
Numéro CAS: 1021229-47-9
Poids moléculaire: 383.47
Clé InChI: YVGBVZRSTXYQML-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C20H21N3O3S and its molecular weight is 383.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-(4-(3-((2-isopropylphenyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide, identified by its CAS number 1040667-27-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes diverse research findings related to its biological activity, including mechanisms of action, efficacy in various models, and comparative data with other compounds.

PropertyValue
Molecular Formula C21H22N4O3S
Molecular Weight 410.5 g/mol
CAS Number 1040667-27-3

The compound acts as a dual inhibitor of cyclin-dependent kinases (CDK2 and CDK9), which are crucial for cell cycle regulation and transcriptional control. Research indicates that the compound significantly inhibits CDK2 with an IC50 of 0.004 μM and CDK9 with an IC50 of 0.009 μM, demonstrating a substantial improvement over previous lead compounds . This inhibition leads to G2/M phase arrest in cancer cells, promoting apoptosis through the modulation of cell cycle and apoptosis-related proteins.

Efficacy in Cancer Models

In vivo studies have shown that this compound effectively inhibited tumor growth in HCT116 xenograft models and C6 glioma rat models without significant toxicity. The compound exhibited an oral bioavailability of 86.7% in rats, indicating its potential for therapeutic use .

Comparative Studies

To provide context on the efficacy of this compound, it is useful to compare it with other similar compounds:

Compound NameCDK2 IC50 (μM)CDK9 IC50 (μM)Model TestedEfficacy Observed
N-(4-(3-((2-isopropylphenyl)amino)...0.0040.009HCT116 XenograftSignificant tumor growth inhibition
Compound 20a (related structure)0.0040.009HCT116 XenograftSimilar efficacy
Lead Compound 11~4~25HCT116 XenograftLower efficacy

Case Studies

  • HCT116 Cell Line Study : The compound was tested on HCT116 cells, leading to a marked decrease in cell viability and induction of apoptosis as evidenced by increased caspase activity .
  • C6 Glioma Model : In a rat model of glioma, treatment with the compound resulted in reduced tumor size compared to control groups, highlighting its potential as an effective anti-cancer agent .

Propriétés

IUPAC Name

N-[4-[3-oxo-3-(2-propan-2-ylanilino)propyl]-1,3-thiazol-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O3S/c1-13(2)15-6-3-4-7-16(15)22-18(24)10-9-14-12-27-20(21-14)23-19(25)17-8-5-11-26-17/h3-8,11-13H,9-10H2,1-2H3,(H,22,24)(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVGBVZRSTXYQML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.